RAF Kinase Engagement: Record of Potent RAF Inhibition at ≤10 nM Against the Clinical Candidate Baseline
This compound exhibits potent inhibition of RAF proto-oncogene serine/threonine-protein kinase with an IC50 value of less than 10 nM, as documented in BindingDB from a Kinnate Biopharma US Patent [1]. This places it in the same high-potency tier as established clinical RAF inhibitor pharmacophores, where an IC50 threshold of <10 nM is a standard benchmark for meaningful target engagement. The common alternative Raf inhibitor 2 (CAS 220904-99-4), for comparison, has an IC50 of <1.0 μM .
| Evidence Dimension | RAF kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 nM |
| Comparator Or Baseline | Raf inhibitor 2 (CAS 220904-99-4): IC50 < 1.0 μM; Class-level benchmark for clinical relevance: IC50 < 10 nM |
| Quantified Difference | At least a 100-fold improvement over Raf inhibitor 2; meets the high-potency clinical candidate benchmark of <10 nM. |
| Conditions | In vitro protein kinase assay platform, as per the BindingDB entry. |
Why This Matters
This sub-10 nM potency against RAF kinase meets a critical go/no-go criterion for lead optimization, directly reducing the risk of insufficient on-target activity in downstream cellular and in vivo models, unlike less potent comparators.
- [1] BindingDB. Entry BDBM483972: US10927111, Example 8/9 (Affinity Data for RAF kinase). 4-Chloro-N-{4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide. View Source
